molecular formula C10H12N2O2 B1624532 N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 91842-95-4

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No. B1624532
CAS RN: 91842-95-4
M. Wt: 192.21 g/mol
InChI Key: FRXGPQDQIXIIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide” is a compound with the CAS Number: 91842-95-4 . It has a molecular weight of 192.22 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been studied . The introduction of substituents at the 2 position of the 1,4-benzoxazine ring increased the antagonistic activities .


Molecular Structure Analysis

The IUPAC name for this compound is N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide . The InChI code is 1S/C10H12N2O2/c1-11-10(13)9-6-12-7-4-2-3-5-8(7)14-9/h2-5,9,12H,6H2,1H3,(H,11,13) .


Chemical Reactions Analysis

The reactions of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines with 2-methoxyisopentanoyl chloride were found to be more selective compared to the acylation with other studied propanoyl chlorides .


Physical And Chemical Properties Analysis

The compound has a melting point of 112-113 degrees Celsius . The compound is stable at room temperature .

Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonism

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide derivatives have been studied for their potential as serotonin-3 (5-HT3) receptor antagonists. The design and synthesis of these derivatives, specifically focusing on their binding affinity to 5-HT3 receptors, has been a significant area of research. For instance, Kuroita, Sakamori, and Kawakita (2010) synthesized and evaluated several 3-substituted 5-chloro-2-methoxybenzamides, leading to the discovery of compounds with potent 5-HT3 receptor antagonistic activity (Kuroita, T., Sakamori, M., & Kawakita, T., 2010).

Microwave-Catalyzed Synthesis

The microwave-catalyzed synthesis of N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide derivatives has been explored for its efficiency and eco-friendliness. Dabholkar and Gavande (2003) reported a rapid and efficient method for synthesizing substituted pyrazol-5-ones using N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide derivatives under microwave irradiation, enhancing reaction rates and yields compared to conventional methods (Dabholkar, V., & Gavande, R. P., 2003).

Antimicrobial and Antioxidant Properties

Research into the antimicrobial and antioxidant properties of N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide derivatives has yielded promising results. Sonia, Thachil, Parameswaran, and Kochupappy (2013) synthesized benzoxazinyl pyrazolone arylidenes with potent antimicrobial and antioxidant activities, starting from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate (Sonia, G., Thachil, K. K., Parameswaran, M., & Kochupappy, R. T., 2013).

Innovative Synthesis Methods

Innovative synthesis methods for N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide derivatives have been developed to improve efficiency and yield. For example, 詹淑婷 (2012) utilized 2-aminophenol as a starting material in a one-pot reaction to produce various 3,4-dihydro-2H-benzo[1,4]oxazines, representing a new synthesis method for these compounds (詹淑婷, 2012).

Applications Beyond Monomers for Polybenzoxazines

Apart from being used as monomers for polybenzoxazines, N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide derivatives have shown potential in other applications. Wattanathana, Veranitisagul, Koonsaeng, and Laobuthee (2017) explored the use of these compounds as luminescent materials, ligands for cations, and reducing agents for precious metal ions (Wattanathana, W., Veranitisagul, C., Koonsaeng, N., & Laobuthee, A., 2017).

Mechanism of Action

In a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2, 4-trimethyl-2H-1,4-benzoxazine-8-carboxamide showed the highest affinity for 5-HT3 receptors . It also showed a long-lasting 5-HT3 receptor antagonistic activity .

properties

IUPAC Name

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-10(13)9-6-12-7-4-2-3-5-8(7)14-9/h2-5,9,12H,6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXGPQDQIXIIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CNC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442391
Record name N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

CAS RN

91842-95-4
Record name N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.